N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl group, a methyl group, and a phenylpiperazine moiety
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This is achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the phenylpiperazine moiety: This step involves the reaction of the sulfonamide intermediate with a phenylpiperazine derivative.
Substitution reactions:
Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used in studies investigating the mechanisms of action of sulfonamide-based drugs.
Pharmaceutical Industry: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The molecular pathways involved include the inhibition of DNA synthesis and induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-4-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can be compared with other sulfonamide-based compounds:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a sulfonamide group and exhibits similar biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylpiperazine moiety, which contributes to its distinct pharmacological properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3S/c1-20-10-12-24(13-11-20)33(31,32)29(23-9-5-6-21(26)18-23)19-25(30)28-16-14-27(15-17-28)22-7-3-2-4-8-22/h2-13,18H,14-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUGQRUVTCXWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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